Cas no 329939-43-7 (4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide)

4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide
- 4-bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
- Benzenesulfonamide,4-bromo-N-[(4-methoxyphenyl)methyl]-
- N-(4-Methoxybenzyl) 4-bromobenzenesulfonamide
- 4-Bromo-N-(4-methoxybenzyl)benzenesulphonamide
- AC1LK7SE
- ACMC-1AH5S
- CBMicro_027143
- CTK4G9684
- SureCN3914871
- F71930
- AKOS000383622
- DTXSID20359704
- BIM-0027073.P001
- CS-0206529
- AN-652/12072713
- MFCD01359619
- 4-Bromo-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
- BS-28056
- Z45535444
- 329939-43-7
- SCHEMBL3914871
- STK033126
- DB-412451
-
- MDL: MFCD01359619
- インチ: InChI=1S/C14H14BrNO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3
- InChIKey: HKTIXZGUJGCYDO-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br
計算された属性
- 精确分子量: 354.98800
- 同位素质量: 354.98778g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 380
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
- XLogP3: 3
じっけんとくせい
- 密度みつど: 1.478
- Boiling Point: 481.4°Cat760mmHg
- フラッシュポイント: 244.9°C
- Refractive Index: 1.602
- PSA: 63.78000
- LogP: 4.40790
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB246862-5 g |
4-Bromo-N-(4-methoxybenzyl)benzenesulphonamide; . |
329939-43-7 | 5g |
€501.00 | 2023-06-22 | ||
Ambeed | A875461-250mg |
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |
329939-43-7 | 98% | 250mg |
$36.0 | 2025-02-21 | |
Fluorochem | 213629-5g |
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |
329939-43-7 | 95% | 5g |
£338.00 | 2022-03-01 | |
A2B Chem LLC | AF60911-250mg |
N-(4-Methoxybenzyl) 4-bromobenzenesulfonamide |
329939-43-7 | 98% | 250mg |
$27.00 | 2024-04-20 | |
1PlusChem | 1P00C1F3-1g |
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |
329939-43-7 | 98% | 1g |
$73.00 | 2025-02-25 | |
eNovation Chemicals LLC | Y1247809-5g |
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |
329939-43-7 | 98% | 5g |
$315 | 2025-02-19 | |
Crysdot LLC | CD12083035-10g |
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |
329939-43-7 | 95+% | 10g |
$425 | 2024-07-24 | |
eNovation Chemicals LLC | Y1247809-5g |
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide |
329939-43-7 | 98% | 5g |
$315 | 2025-02-26 | |
TRC | B686483-10mg |
4-Bromo-n-(4-methoxybenzyl)benzenesulfonamide |
329939-43-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
Apollo Scientific | OR59350-1g |
4-Bromo-N-(4-methoxybenzyl)benzenesulphonamide |
329939-43-7 | 1g |
£145.00 | 2025-02-20 |
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide 関連文献
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamideに関する追加情報
Professional Introduction to 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS No: 329939-43-7)
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No) 329939-43-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and utility in drug development. The structural features of 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide, particularly the presence of a bromine substituent and a methoxybenzyl group, contribute to its unique chemical properties and potential applications in synthetic chemistry and biological assays.
The sulfonamide moiety in 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide is a key pharmacophore that interacts with biological targets, often leading to inhibitory effects on enzymes and receptors. This makes the compound a promising candidate for further investigation in the development of novel therapeutic agents. The bromine atom at the para position relative to the sulfonamide group enhances electrophilicity, making it susceptible to various chemical transformations that can be exploited in medicinal chemistry campaigns.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide and biological targets. These studies have highlighted its potential as an inhibitor of certain kinases and enzymes implicated in inflammatory and oncological pathways. The methoxybenzyl group not only influences the electronic properties of the molecule but also contributes to its solubility and metabolic stability, which are critical factors in drug design.
In vitro studies have demonstrated that 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide exhibits moderate activity against several cancer cell lines, suggesting its potential as an anticancer agent. The bromine substituent has been shown to enhance binding affinity to target proteins, potentially leading to more potent pharmacological effects. Additionally, the compound's structural flexibility allows for modifications that could optimize its pharmacokinetic profile, making it a versatile scaffold for drug discovery.
The synthesis of 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide involves multi-step organic reactions, including bromination, sulfonylation, and alkylation. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. The use of catalytic systems has further refined these processes, reducing waste and enhancing efficiency.
One of the most intriguing aspects of 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide is its potential role in modulating immune responses. Preclinical research has indicated that sulfonamides can interact with immune receptors, influencing inflammatory pathways. This has opened up avenues for exploring its therapeutic applications in autoimmune diseases and chronic inflammation. The combination of structural features such as the bromine atom and methoxy group makes it an attractive candidate for further exploration in immunomodulatory therapies.
The growing interest in 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide has led to several ongoing clinical trials investigating its efficacy in treating various conditions. These trials aim to validate its biological activity and establish safe dosing regimens. The results from these studies are expected to provide valuable insights into its therapeutic potential and guide future drug development efforts.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for the production of 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide. Quality control measures must be rigorously implemented to guarantee consistency and purity throughout the manufacturing process. This includes spectroscopic analysis, chromatographic techniques, and other analytical methods that confirm the identity and integrity of the compound.
The future prospects for 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide are promising, with ongoing research focusing on optimizing its pharmacological properties through structure-activity relationship (SAR) studies. By fine-tuning its chemical structure, scientists aim to enhance its potency, selectivity, and bioavailability. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate these developments, bringing new therapeutic options closer to reality.
In conclusion, 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide (CAS No: 329939-43-7) represents a significant advancement in pharmaceutical chemistry with broad applications in drug discovery and development. Its unique structural features make it a versatile tool for medicinal biologists seeking novel therapeutic agents. As research continues to uncover its potential benefits, 4-Bromo-N-( 4 -methoxybezyl ) benzen esul fon am ide is poised to play a crucial role in addressing various medical challenges.
329939-43-7 (4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide) Related Products
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 1779805-52-5(7-Thia-4-azaspiro[2.5]octane)
- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)
- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 1491811-29-0(Methyl 4-(aminomethyl)piperidine-4-carboxylate)
- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)
- 2167013-26-3(1-(tert-butylsulfamoyl)cyclobutane-1-carboxylic acid)
- 1795499-96-5(ethyl 2-(propan-2-yl)oxane-3-carboxylate)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
